2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide
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Overview
Description
2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide, also known as EPN, is a chemical compound that has been widely used in scientific research. It is a potent acetylcholinesterase inhibitor and has been studied for its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, which leads to an increase in the levels of acetylcholine in the brain. The increased levels of acetylcholine can improve cognitive function and memory.
Biochemical and Physiological Effects:
2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have neuroprotective effects, which can protect against the damage caused by oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide in lab experiments is its potency as an acetylcholinesterase inhibitor. This makes it a useful tool for studying the role of acetylcholine in cognitive function and memory. However, one of the limitations of using 2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide is its potential toxicity. 2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide has been shown to be toxic at high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide. One area of research is the development of 2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide analogs that have improved potency and selectivity for acetylcholinesterase. Another area of research is the development of 2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide-based therapies for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further research on the potential toxicity of 2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide and its analogs, in order to determine safe dosages for use in experiments.
Synthesis Methods
The synthesis of 2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide involves the reaction of 2-(3-ethylanilino)propanamide with ethyl isocyanate in the presence of a catalyst. The reaction yields 2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide as a white crystalline solid with a melting point of 84-85°C. The purity of 2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide can be determined by thin-layer chromatography or high-performance liquid chromatography.
Scientific Research Applications
2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for cognitive function. By inhibiting acetylcholinesterase, 2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide can increase the levels of acetylcholine in the brain, which can improve cognitive function.
properties
IUPAC Name |
2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-4-11-7-6-8-12(9-11)16-10(3)13(18)17-14(19)15-5-2/h6-10,16H,4-5H2,1-3H3,(H2,15,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCFFHIEMDVJDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(C)C(=O)NC(=O)NCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethylanilino)-N-(ethylcarbamoyl)propanamide |
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